molecular formula C19H22N2O B12965707 (1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane

(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane

Cat. No.: B12965707
M. Wt: 294.4 g/mol
InChI Key: IGOWXAXBICNYRL-NUDXDXSLSA-N
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Description

“(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane” is a fascinating compound with a complex structure. Let’s break it down:

    Stereochemistry: The compound has five chiral centers, denoted by the stereodescriptors (1S,3S,5S,6R,8S). These indicate the absolute configuration of the asymmetric carbons.

    Heterocyclic Core: It contains a bicyclic system with a quinoline ring fused to a tetrahydrofuran ring. The quinoline moiety imparts aromaticity and biological activity.

    Ethyl Substituent: The ethyl group at position 3 adds further complexity.

Preparation Methods

Synthetic Routes::

    Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a quinoline derivative and an appropriate diene. The stereochemistry is carefully controlled during this step.

    Ring-Closing Metathesis (RCM): Another strategy employs RCM to form the bicyclic core. RCM reactions are powerful tools for constructing complex ring systems.

    Asymmetric Synthesis: Enantioselective methods are crucial to obtain the desired stereoisomer.

Industrial Production::
  • Industrial-scale production typically involves a combination of the above synthetic routes, optimized for yield and efficiency.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The quinoline ring can undergo oxidation, leading to various functionalized derivatives.

    Reduction: Reduction of the nitro group (if present) yields the corresponding amine.

    Substitution: Substitution reactions at the quinoline nitrogen or other positions are common.

Common Reagents and Conditions::

    Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).

    Substitution: Alkyl halides, Lewis acids (e.g., AlCl₃).

Major Products::
  • Oxidation: Quinoline-4-carboxylic acid derivatives.
  • Reduction: 4-Aminoquinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antimalarial or antitumor agent.

    Biological Studies: Explore its interactions with receptors or enzymes.

    Materials Science: Assess its use in organic electronics or sensors.

Mechanism of Action

  • The compound likely interacts with specific receptors or enzymes, affecting cellular processes.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Unique Features: Its ethyl substituent and the fused quinoline-tetrahydrofuran ring system set it apart.

    Similar Compounds: Other quinoline-based heterocycles, such as quinine and quinidine.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(3S,5S,6R,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane

InChI

InChI=1S/C19H22N2O/c1-2-19-12-21-10-8-13(19)11-17(21)18(22-19)15-7-9-20-16-6-4-3-5-14(15)16/h3-7,9,13,17-18H,2,8,10-12H2,1H3/t13-,17+,18-,19+/m0/s1

InChI Key

IGOWXAXBICNYRL-NUDXDXSLSA-N

Isomeric SMILES

CC[C@@]12CN3CC[C@H]1C[C@@H]3[C@@H](O2)C4=CC=NC5=CC=CC=C45

Canonical SMILES

CCC12CN3CCC1CC3C(O2)C4=CC=NC5=CC=CC=C45

Origin of Product

United States

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